![molecular formula C22H22N4O B13439260 6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine is a complex organic compound with a molecular formula of C21H21N5O. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with ethyl and prop-1-yn-1-yl groups, as well as a biphenyl moiety with a methoxy substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions
Preparation of Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Formation of Pyrimidine Ring: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The ethyl and prop-1-yn-1-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of the enzyme dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, making it effective against rapidly dividing cells, such as bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Methotrexate: A DHFR inhibitor used in cancer therapy.
Pyrimethamine: A DHFR inhibitor used to treat malaria.
Uniqueness
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine is unique due to its specific structural modifications, which may confer enhanced binding affinity and selectivity for DHFR compared to other inhibitors. Its biphenyl moiety and prop-1-yn-1-yl group contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C22H22N4O |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
6-ethyl-5-[3-(3-methoxy-5-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H22N4O/c1-3-20-19(21(23)26-22(24)25-20)11-7-8-15-12-17(14-18(13-15)27-2)16-9-5-4-6-10-16/h4-6,9-10,12-14H,3,8H2,1-2H3,(H4,23,24,25,26) |
Clave InChI |
QKLZHVMWTSBUFL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC(=C2)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


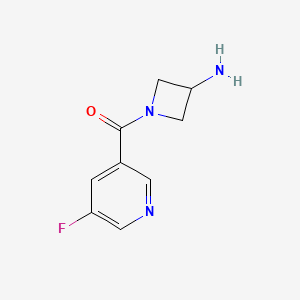
![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)



![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
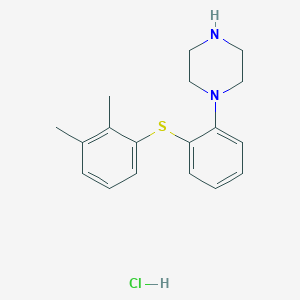

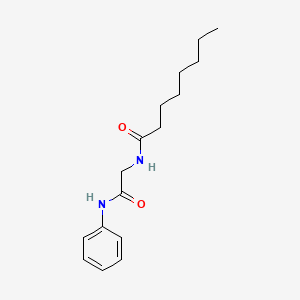

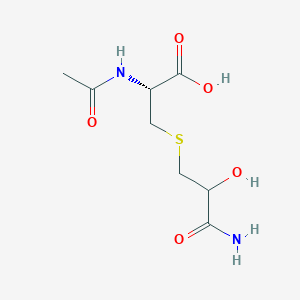
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
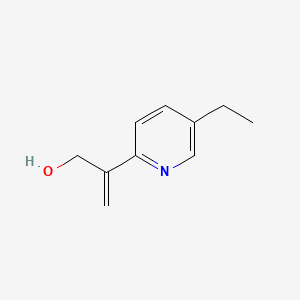
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
